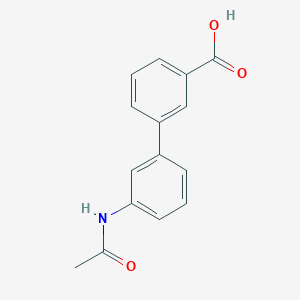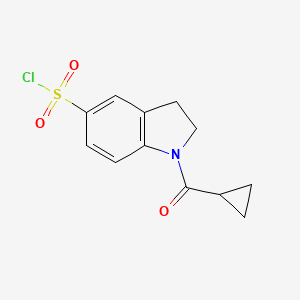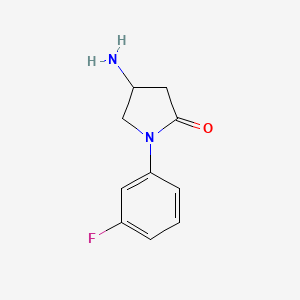
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of a bromophenyl group indicates that this compound also contains a phenyl ring (a variant of a benzene ring) with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography . This allows scientists to determine the positions of atoms in a crystal of the compound, from which the molecular structure can be inferred.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, binding to metal atoms to form coordination compounds . They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, we can predict that this compound is likely to be solid at room temperature, and that it will have poor water solubility due to the presence of the phenyl ring .科学的研究の応用
Medicine: Antimicrobial and Anticancer Applications
This compound has been found to be a precursor in the synthesis of molecules with significant antimicrobial and anticancer properties . The presence of the triazole moiety is associated with a variety of biological activities, including antibacterial , antifungal , and anticancer effects. This makes it a valuable compound for developing new pharmaceuticals.
Agriculture: Pesticide Development
In agriculture, derivatives of this compound are explored for their potential use as pesticides . The triazole ring, when incorporated into other molecular structures, can lead to compounds with herbicidal , insecticidal , and fungicidal activities, which are crucial for plant protection and yield improvement.
Material Science: Advanced Material Synthesis
The bromophenyl group of “1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde” can be used to synthesize advanced materials , including phthalocyanines . These materials have applications in photodynamic therapy and as photosensitizers , highlighting the compound’s role in the development of new materials with specific photochemical and photophysical properties.
Chemical Synthesis: Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis . It can be used to create a variety of complex molecules, including those with aromatic structures, which are fundamental in the synthesis of many organic compounds.
Environmental Science: Analytical Chemistry
While direct applications in environmental science are not explicitly mentioned, compounds like “1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde” can be used in analytical chemistry to study environmental samples and pollutants . Their role in the synthesis of analytical reagents is vital for environmental monitoring and assessment.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s derivatives can be studied for their potential as enzyme inhibitors . Enzyme inhibition is a key area of research for understanding various biological processes and for the development of drugs that target specific enzymes related to diseases.
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that compounds with similar structures can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . For instance, they can cause resonance stabilization at the benzylic position, which can lead to substitutions at this position .
Pharmacokinetics
For instance, the presence of a bromophenyl group can affect the compound’s solubility and stability, which can in turn influence its absorption and distribution .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological effects .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in its environment .
特性
IUPAC Name |
1-(4-bromophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLKFLNXZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581799 | |
| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
916151-04-7 | |
| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
